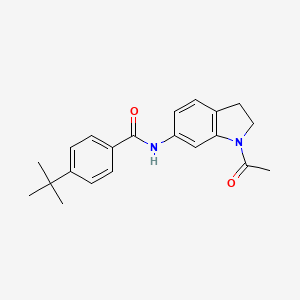
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(2-fluorophenoxy)acetamide, also known as N-acetyl-6-fluorophenylindole-2-acetamide (FIPIA), is an indole derivative that has been studied extensively for its potential applications in scientific research. FIPIA is a small organic molecule that is highly soluble in water and has a low molecular weight, making it an ideal candidate for use in various types of experiments. FIPIA has been used in a variety of studies, ranging from medicinal chemistry to biochemistry.
科学研究应用
FIPIA has been used in a variety of scientific research applications. It has been used as a fluorescent probe for the detection of various analytes and as a marker for the detection of enzyme activity. FIPIA has also been used to study the effects of various compounds on cell growth and to study the effects of various compounds on the structure and function of proteins. FIPIA has also been used to study the effects of various compounds on the production of reactive oxygen species in cells.
作用机制
The mechanism of action of FIPIA is not well understood. It is believed that FIPIA binds to specific proteins and enzymes, which results in the inhibition of their activity. It is also believed that FIPIA may interact with other molecules in the cell, such as DNA and RNA, which could result in the inhibition of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of FIPIA are not well understood. However, it has been shown to inhibit the activity of various enzymes and proteins, which could result in the inhibition of various biochemical and physiological processes. It has also been shown to inhibit the production of reactive oxygen species, which could result in the reduction of oxidative stress.
实验室实验的优点和局限性
FIPIA has several advantages for use in laboratory experiments. It is highly soluble in water, has a low molecular weight, and is relatively inexpensive to synthesize. Additionally, it can be used as a fluorescent probe for the detection of various analytes and as a marker for the detection of enzyme activity. However, FIPIA also has several limitations. It is not very stable in the presence of light or heat, and it can be easily degraded by enzymes.
未来方向
There are several potential future directions for the use of FIPIA. It could be used to study the effects of various compounds on the structure and function of proteins, as well as to study the effects of various compounds on the production of reactive oxygen species in cells. Additionally, FIPIA could be used to study the effects of various compounds on cell growth and to study the effects of various compounds on gene expression. It could also be used to develop new fluorescent probes for the detection of various analytes. Furthermore, FIPIA could be used to develop new drugs that target specific proteins and enzymes.
合成方法
FIPIA can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl bromide in the presence of a base such as sodium hydroxide. This reaction produces a mixture of the desired product and byproducts, which can be separated using column chromatography. Other methods for synthesizing FIPIA include the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl chloride or the reaction of 2-fluorophenol with 1-acetyl-2,3-dihydro-1H-indol-6-yl iodide.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-12(22)21-9-8-13-6-7-14(10-16(13)21)20-18(23)11-24-17-5-3-2-4-15(17)19/h2-7,10H,8-9,11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAKRTVHSOITCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














